({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: is a chemical compound with the molecular formula C₆H₁₃O₇PS. This compound is a group of stereoisomers and is known for its unique chemical structure, which includes a phosphonic acid group attached to a 3,4-dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction involving dihydroxy compounds and a suitable sulfur-containing reagent.
Attachment of the Phosphonic Acid Group: The phosphonic acid group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl₃) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the compound.
Pathways Involved: The compound may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid: can be compared with other similar compounds, such as:
5-Methylthioribose 1-phosphate: An intermediate in methionine biosynthesis.
Sulfur Compounds: Various sulfur-containing compounds with different oxidation states and chemical properties.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane: A complex sulfur-containing compound used in chemical research.
The uniqueness of This compound lies in its specific chemical structure and the presence of both dihydroxy and phosphonic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13O7PS |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O7PS/c1-15-2-3-4(7)5(8)6(12-3)13-14(9,10)11/h3-8H,2H2,1H3,(H2,9,10,11) |
InChI Key |
JTFITTQBRJDSTL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1C(C(C(O1)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.